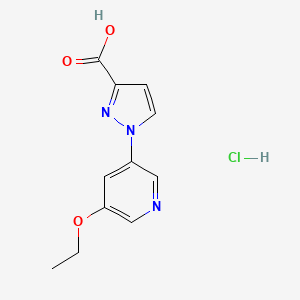

![molecular formula C18H16N4O3 B2557780 N-(2-(3-(piridin-4-il)-1H-pirazol-1-il)etil)benzo[d][1,3]dioxol-5-carboxamida CAS No. 1448029-43-3](/img/structure/B2557780.png)

N-(2-(3-(piridin-4-il)-1H-pirazol-1-il)etil)benzo[d][1,3]dioxol-5-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

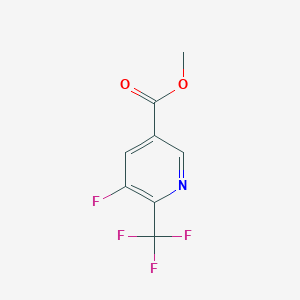

N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C18H16N4O3 and its molecular weight is 336.351. The purity is usually 95%.

BenchChem offers high-quality N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Estudios de Receptor de Aniones

Este compuesto puede actuar como un receptor de aniones debido a su naturaleza tricatiónica y la presencia de anillos de piridina que pueden participar en interacciones de enlace de hidrógeno. Estas propiedades lo hacen adecuado para estudiar los procesos de reconocimiento de aniones que son cruciales para comprender los sistemas biológicos y desarrollar sensores .

Química Supramolecular

Las características estructurales de este compuesto, como la porción benzodioxol, permiten la formación de estructuras supramoleculares a través de interacciones no covalentes. Esto se puede utilizar en la creación de nuevos materiales con propiedades específicas como conductividad mejorada o capacidades de autocuración .

Catálisis

Debido a su potencial para actuar como un ligando, este compuesto podría utilizarse en la investigación de catálisis. Puede formar complejos con metales, que luego pueden catalizar diversas reacciones químicas, incluidas las que son respetuosas con el medio ambiente o relevantes para la industria .

Diseño de fármacos y farmacología

Los grupos piridina y pirazol presentes en el compuesto son motivos comunes en moléculas farmacológicamente activas. Por lo tanto, este compuesto podría servir como un andamio para el desarrollo de nuevos fármacos, especialmente en el tratamiento de enfermedades donde se sabe que estructuras similares son efectivas .

Síntesis orgánica

Este compuesto podría utilizarse como bloque de construcción en la síntesis orgánica. Sus sitios reactivos permiten diversas transformaciones químicas, lo que permite la síntesis de una amplia gama de compuestos orgánicos, que pueden tener aplicaciones en química medicinal y ciencia de materiales .

Química computacional

La estructura única del compuesto lo convierte en un tema interesante para los estudios computacionales. Los investigadores pueden usarlo para modelar interacciones a nivel molecular, predecir el comportamiento de compuestos similares o diseñar nuevas moléculas con las propiedades deseadas .

Mecanismo De Acción

Target of Action

Similar compounds have been reported to have anticancer activity against various cancer cell lines .

Mode of Action

Related compounds have been found to cause cell cycle arrest and induce apoptosis in cancer cells .

Biochemical Pathways

Similar compounds have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .

Propiedades

IUPAC Name |

N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O3/c23-18(14-1-2-16-17(11-14)25-12-24-16)20-8-10-22-9-5-15(21-22)13-3-6-19-7-4-13/h1-7,9,11H,8,10,12H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVVVTZJPJVKSJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)NCCN3C=CC(=N3)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Oxa-1-azaspiro[5.5]undecane](/img/structure/B2557698.png)

![3-Cyclopropyl-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyridazine](/img/structure/B2557702.png)

![5-[(2-chloro-4-nitrophenoxy)methyl]-1,3-dimethyl-1H-pyrazole](/img/structure/B2557703.png)

![6-Tert-butyl-2-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2557708.png)

![4-benzyl-N-[(2-chlorophenyl)methyl]-5-oxomorpholine-3-carboxamide](/img/structure/B2557710.png)

![1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-phenylthiazole-4-carboxylate](/img/structure/B2557712.png)

![2-cyclopropyl-1-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2557715.png)

![N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2557717.png)

![3-tert-butyl-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-[(3,4,5-trimethoxyphenyl)methyl]thiourea](/img/structure/B2557718.png)